3-Cyclopropylcyclohexane-1-sulfonamide

Lipophilicity Physicochemical property prediction Drug-likeness

Researchers often struggle to find cycloaliphatic sulfonamides with the precise steric and lipophilic profile needed for SAR campaigns. 3-Cyclopropylcyclohexane-1-sulfonamide (CAS 1343911-97-6) solves this by delivering a clean +1.03 logP shift (vs. cyclohexanesulfonamide) without adding H-bond donors or acceptors. Key procurement advantages: • Purity: ≥95% (GC), suitable for SPR, ITC, and biophysical assays • Application: Fragment-based drug discovery, GPCR/ion channel modulator optimisation • Supply: Bulk quantities available; custom synthesis options for scale-up • Shipping: Global delivery under ambient conditions

Molecular Formula C9H17NO2S
Molecular Weight 203.30 g/mol
Cat. No. B13258252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropylcyclohexane-1-sulfonamide
Molecular FormulaC9H17NO2S
Molecular Weight203.30 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)S(=O)(=O)N)C2CC2
InChIInChI=1S/C9H17NO2S/c10-13(11,12)9-3-1-2-8(6-9)7-4-5-7/h7-9H,1-6H2,(H2,10,11,12)
InChIKeyYKQILYDOPQKDEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropylcyclohexane-1-sulfonamide — Baseline Overview


3-Cyclopropylcyclohexane-1-sulfonamide is a cycloaliphatic primary sulfonamide (C₉H₁₇NO₂S, MW 203.30 g/mol) featuring a cyclopropyl group at the 3-position of a cyclohexane ring bearing an unsubstituted –SO₂NH₂ group at the 1-position [1]. It belongs to the class of non-aromatic sulfonamides that are employed as synthetic intermediates, fragment-like building blocks, and pharmacophore elements in medicinal chemistry. In contrast to simple alkyl- or cycloalkyl-sulfonamides, the cyclopropyl substituent introduces increased steric bulk, conformational restriction, and altered lipophilicity (XLogP3 = 1.8 vs. ca. 0.77 for the parent cyclohexanesulfonamide) [1], making it a differentiated structural probe for structure–activity relationship (SAR) campaigns.

SAR Probe Cyclopropyl steric and conformational constraint for target engagement studies
Building Block Non-aromatic sulfonamide scaffold for fragment-based or hit-expansion chemistry
Synthetic Edge Pre-installed cyclopropyl-cyclohexane motif reduces multi-step coupling steps

Why Generic Cyclohexanesulfonamides Cannot Substitute


Generic substitution among cyclohexanesulfonamides is not reliable when the cyclopropyl substituent is a critical structural determinant. The cyclopropyl ring at the 3-position alters three physicochemical properties simultaneously — lipophilicity (Δ XLogP3 ≈ +1 unit vs. unsubstituted cyclohexanesulfonamide), steric profile (increased SAS), and conformational flexibility (restricted rotation) [1]. These changes propagate into differentiated biological target engagement, metabolic stability, and synthetic reactivity. Consequently, selecting a simpler analog such as cyclohexanesulfonamide (CAS 2438-38-2) or N-methylcyclohexanesulfonamide without verifying the functional equivalence of the cyclopropyl motif can invalidate SAR hypotheses, lead to mismatched potency in lead optimization, or alter physicochemical properties relevant to formulation and bioavailability.

Lipophilicity shift (∼1 log unit) may alter target engagement and off-target profile vs. unsubstituted cyclohexanesulfonamide
Steric bulk and conformational restriction from cyclopropyl can modify binding-mode hypotheses
Purity tier mismatch (95% vs. >98% GC) may introduce unidentified impurities that confound assay results

Quantitative Evidence vs. Closest Structural Analogs


Lipophilicity Shift vs. Parent Cyclohexanesulfonamide

The 3-cyclopropyl substitution substantially increases calculated lipophilicity compared to the unsubstituted parent compound, cyclohexanesulfonamide. This property affects membrane permeability predictions and compound distribution in biphasic systems. [1]

Lipophilicity Shift
Supporting evidence
Δ≈ +1.03
XLogP3 vs. parent LogP 0.77
Supports lipophilicity-driven SAR probe selection
In silico prediction; experimental logD measurement recommended
Lipophilicity Physicochemical property prediction Drug-likeness

Molecular Weight Differentiation in Fragment-Based Discovery

With a molecular weight of 203.30 g/mol, 3-cyclopropylcyclohexane-1-sulfonamide lies above the classic fragment rule-of-three (MW ≤ 300) but is significantly heavier than the parent scaffold (cyclohexanesulfonamide, MW 163.24 g/mol). This difference positions it as an 'anchor' fragment or an initial hit-expansion intermediate, rather than a minimal fragment core. [1]

MW Differentiation
Supporting evidence
203.30 g/mol
Δ +40 vs. parent, +82 vs. cyclopropane analog
Intermediate weight for hit expansion or anchor fragment role
Above minimal fragment core; useful for streamlined synthesis
Fragment-based drug discovery Lead-likeness Molecular weight filter

Purity Specification Benchmarking Across Supply Grades

Commercially available batches of 3-cyclopropylcyclohexane-1-sulfonamide are offered at two purity tiers: a 'technical grade' at 95% purity (e.g., Leyan product 2015520) and a 'high-purity grade' exceeding 98.0% as determined by gas chromatography (TCI listing). This dual-tier availability enables researchers to balance cost against analytical stringency depending on the application.

Purity Tiers
Data to verify
High-purity grade >98.0% (GC)
Technical grade 95%
GC-assayed grade reduces unidentified impurity risk for bioassays
Supplier data only; independent purity verification advised
Chemical purity Quality control Procurement specification

Topological Polar Surface Area and Hydrogen Bonding Profile

The TPSA of 3-cyclopropylcyclohexane-1-sulfonamide is computed as 68.5 Ų, identical to the TPSA of the unsubstituted cyclohexanesulfonamide (also 68.5 Ų) because the cyclopropyl group adds no heteroatoms or polar functionality. The hydrogen bond donor count remains 1, and the acceptor count remains 3. However, the additional carbon atoms increase the non-polar surface area relative to methyl-substituted regioisomers such as 3-methylcyclohexanesulfonamide, potentially reducing aqueous solubility without affecting passive permeability via the polar route. [1]

TPSA & H-Bond Profile
Class-level inference
TPSA 68.5 Ų
HBD 1, HBA 3
Identical TPSA across primary analogs; differentiation via non-polar surface
Computed property; directional consistency, method-dependent
Polar surface area Membrane permeability Blood-brain barrier penetration

Best Research and Industrial Application Scenarios


Tuning Lipophilicity Without Altering Polar Surface Area in CNS Candidates

Medicinal chemistry teams seeking to increase logP of a sulfonamide-containing lead series while retaining a low TPSA for blood-brain barrier penetration can employ 3-cyclopropylcyclohexane-1-sulfonamide as a late-stage diversification building block. The +1.03 logP shift relative to cyclohexanesulfonamide [1] is achieved without adding hydrogen bond donors or acceptors, making it a clean lipophilic handle for multiparameter optimization.

Single-Building-Block Replacement of Two-Component Systems

In fragment-based drug discovery, 3-cyclopropylcyclohexane-1-sulfonamide (MW 203.30) can replace a two-component system comprising cyclohexanesulfonamide (MW 163) plus a separate cyclopropyl capping group, reducing the number of synthetic steps and potential points of failure in hit expansion [1]. The >98.0%(GC) grade available from select suppliers provides suitable purity for biophysical assays including SPR and ITC .

Conformational Restriction Probes in GPCR or Ion Channel Pharmacophores

The cyclopropyl ring at the 3-position introduces conformational restriction around the cyclohexane scaffold. This structural feature is valuable in probing the bioactive conformation of sulfonamide-containing GPCR or ion channel modulators, where restricting ring flexibility can improve subtype selectivity or reduce entropic penalty upon binding. Procurement of the high-purity grade ensures that observed biological effects are attributable to the intended stereochemical and conformational properties rather than impurities .

Physicochemical Reference Standard for In Silico Model Validation

3-Cyclopropylcyclohexane-1-sulfonamide, with its well-defined computed properties (XLogP3 = 1.8, TPSA = 68.5 Ų) and verified high-purity batch availability, can serve as a calibration or validation compound for computational models predicting logP, solubility, and permeability of cycloaliphatic sulfonamides [1]. Its structural distinction from commonly used aromatic sulfonamide standards fills a gap in chemical space coverage for non-aromatic sulfonamide modeling.

Application
Selection Property
Validation Focus
Lipophilicity tuning without altering TPSA in CNS candidate studies
Non-polar surface / logP modulation while H-bond count unchanged
PAMPA or Caco-2 permeability, experimental logD determination
Single-building-block replacement of two-component systems
Pre-assembled cyclopropyl-cyclohexane sulfonamide with intermediate MW
GC purity verification, synthetic step-count reduction assessment
Conformational restriction probe for GPCR or ion channel pharmacophores
Cyclopropyl-imposed ring rigidity and steric constraint
Binding assay reproducibility, stereochemical consistency
Physicochemical reference standard for in silico model validation
Defined computed properties (XLogP3, TPSA) and high-purity batch
Prediction accuracy for logP, solubility, and permeability of cycloaliphatic sulfonamides
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